molecular formula C9H14Cl3N3 B13928221 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl

1-(5-Chloro-2-pyridinyl)-piperazine 2HCl

Katalognummer: B13928221
Molekulargewicht: 270.6 g/mol
InChI-Schlüssel: IDESAHMSIKRONM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-pyridinyl)-piperazine 2HCl is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-pyridinyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl typically involves the reaction of 5-chloro-2-pyridine with piperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:

[ \text{5-Chloro-2-pyridine} + \text{Piperazine} \rightarrow \text{1-(5-Chloro-2-pyridinyl)-piperazine} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloro-2-pyridinyl)-piperazine 2HCl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 1-(5-Chloro-2-pyridinyl)-piperazine.

    Reduction: Dechlorinated piperazine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-pyridinyl)-piperazine 2HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of receptor-ligand interactions due to its ability to bind to certain biological targets.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(5-Chloro-2-pyridinyl)-piperazine 2HCl can be compared with other similar compounds such as:

  • 5-(5-Chloro-2-pyridinyl)-2-thiazolamine
  • N-(5-Chloro-2-pyridinyl)-1-{[(2,5-dichlorophenyl)sulfanyl]acetyl}-4-piperidinecarboxamide

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The unique substitution pattern in this compound contributes to its distinct chemical behavior and applications.

Eigenschaften

Molekularformel

C9H14Cl3N3

Molekulargewicht

270.6 g/mol

IUPAC-Name

1-(5-chloropyridin-2-yl)piperazine;dihydrochloride

InChI

InChI=1S/C9H12ClN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H

InChI-Schlüssel

IDESAHMSIKRONM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC=C(C=C2)Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.